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Compound of Interest

Compound Name: Propyl octanoate

Cat. No.: B1197341

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl
octanoate (C11H2202), a fatty acid ester. The information presented herein is crucial for the
structural elucidation, identification, and purity assessment of this compound in research and
development settings. This document summarizes key quantitative data from Mass
Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy,
provides detailed experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables present the key spectroscopic data for propyl octanoate, facilitating easy

reference and comparison.

Table 1: Mass Spectrometry Data for Propyl Octanoate

Parameter Value Interpretation
Molecular Formula C11H2202
Molecular Weight 186.29 g/mol

Characteristic fragmentation
Major Fragment lons (m/z) 145, 127, 61, 43, 41 pattern of an octanoate ester.

[1]
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Table 2: *H NMR Spectroscopic Data for Propyl
Octanoate (Solvent: CDCls, Erequency: 400 MHz)

Chemical Shift (d)

Multiplicity Integration Assignment
[ppm]
4.01-4.04 Triplet 2H -OCHe:z- (Propyl group)
] -CH2-C=0 (Octanoyl
2.27-231 Triplet 2H
group)
) -OCH2-CHz2- (Propyl
1.64 -1.67 Multiplet 2H
group)
) -(CH2)s- (Octanoyl
1.27-1.33 Multiplet 10H
group)
0.92-0.96 Triplet 3H -CHs (Propyl group)
0.86 - 0.89 Triplet 3H -CHs (Octanoyl group)

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]

Table 3: *C NMR Spectroscopic Data for Propyl
Octanoate (Solvent: CDCIs, Frequency: 100.40 MHz)
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Chemical Shift (8) [ppm] Assignment

174.01 C=0 (Ester carbonyl)
65.84 -OCHe:z- (Propyl group)
34.44 -CH2-C=0 (Octanoyl group)
31.70 -(CH2)s-

29.16 -(CH2)s-

28.96 -(CH2)s-

25.07 -(CHz2)s-

22.62 -(CH2)s-

22.06 -OCH2-CHz2- (Propyl group)
14.06 -CHs (Octanoyl group)
10.41 -CHs (Propyl group)

Note: The chemical shifts are referenced to the solvent peak of CDClIs at 77.16 ppm.[1]

Table 4: Infrared (IR) Spectroscopy Data for Propyl

Octanoate
Wavenumber (cm~?) Intensity Vibrational Mode
~1735 - 1750 Strong, Sharp C=0 Stretch (Ester)
~1180 - 1200 Strong C-0 Stretch (Ester)
~2860 - 2975 Medium-Strong C-H Stretch (Aliphatic)

Note: These are characteristic absorption bands for aliphatic esters.[2] The exact peak
positions can vary slightly based on the experimental conditions.

Experimental Protocols
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Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are designed to ensure high-quality and reproducible results.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of propyl octanoate.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
Electron lonization (EI) source is typically used.

Procedure:

o Sample Preparation: Prepare a dilute solution of propyl octanoate in a volatile organic
solvent (e.g., hexane or ethyl acetate).

e GC Separation:

[¢]

Injector Temperature: 250 °C

Carrier Gas: Helium

[¢]

[e]

Column: A non-polar capillary column (e.g., DB-5ms).

o

Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a
few minutes, then ramp to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.

e MS Detection:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Scan Range: m/z 40-400.

» Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation
pattern to confirm the structure. The fragmentation of esters often involves a characteristic
McLafferty rearrangement.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of propyl octanoate by analyzing the
chemical environment of its protons (*H) and carbon atoms (:3C).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

IH NMR Spectroscopy Protocol:

o Sample Preparation: Dissolve 5-10 mg of propyl octanoate in approximately 0.6-0.7 mL of
deuterated chloroform (CDCIsz). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0 ppm).

e Acquisition Parameters:

[e]

Pulse Program: Standard single-pulse experiment.

o

Spectral Width: 0-10 ppm.

[¢]

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

[e]

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

o

Phase the spectrum to obtain pure absorption lineshapes.

Perform baseline correction.

[e]

o

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
o Integrate the signals to determine the relative number of protons.

13C NMR Spectroscopy Protocol:
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o Sample Preparation: Use the same sample prepared for *H NMR. A higher concentration
(20-50 mg) may be required for a better signal-to-noise ratio.

e Acquisition Parameters:

o

Pulse Program: Proton-decoupled single-pulse experiment.

[¢]

Spectral Width: 0-200 ppm.

[e]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

(¢]

Number of Scans: 1024 or more, depending on the sample concentration.
» Data Processing:
o Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
o Phase the spectrum and perform baseline correction.

o Calibrate the chemical shift scale using the solvent peak (CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in propyl octanoate, particularly the
characteristic ester group.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure (Neat Liquid):

o Sample Preparation: As propyl octanoate is a liquid, a neat spectrum can be obtained by
placing a drop of the pure liquid between two salt plates (e.g., NaCl or KBr) to form a thin
film.

o Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract
any atmospheric and instrumental interferences.
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o Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR
spectrum.

o Data Acquisition:
o Spectral Range: 4000-400 cm™1,
o Resolution: 4 cm~2.
o Number of Scans: 16-32.

o Data Analysis: Identify the characteristic absorption bands for the ester functional group
(C=0 and C-O stretching vibrations) and the aliphatic C-H stretching vibrations.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like propyl octanoate.
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Spectroscopic Analysis Workflow for Propyl Octanoate
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Caption: Workflow for the spectroscopic analysis of propyl octanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1197341#spectroscopic-data-of-propyl-octanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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